molecular formula C9H10F2N4S B6645269 2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine

2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine

Cat. No. B6645269
M. Wt: 244.27 g/mol
InChI Key: ZRHMWQAJRZLNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine, commonly known as TH287, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the enzyme, NUAK1, which plays a crucial role in the regulation of cell growth and metabolism. TH287 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

TH287 works by inhibiting the activity of NUAK1, a serine/threonine kinase that is overexpressed in many types of cancer. NUAK1 plays a critical role in the regulation of cell growth and metabolism, and its overexpression is associated with poor prognosis in cancer patients. Inhibition of NUAK1 by TH287 leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
TH287 has been shown to have a selective inhibitory effect on NUAK1, with little or no effect on other kinases. This selectivity is important as it reduces the potential for off-target effects and toxicity. TH287 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.

Advantages and Limitations for Lab Experiments

TH287 has several advantages as a research tool. It is a potent and selective inhibitor of NUAK1, which makes it a valuable tool for studying the role of this kinase in cancer biology. TH287 has also been shown to enhance the efficacy of other anticancer agents, which may have important clinical implications. However, TH287 has some limitations as a research tool. It is a small molecule inhibitor and may not be suitable for studying the role of NUAK1 in certain cellular contexts, such as in the context of protein-protein interactions.

Future Directions

There are several potential future directions for the development and use of TH287. One area of research is the identification of biomarkers that can predict response to TH287 treatment. This may help to identify patients who are most likely to benefit from this therapy. Another area of research is the development of combination therapies that incorporate TH287 with other anticancer agents. This may further enhance the efficacy of TH287 and improve outcomes for cancer patients. Finally, there is potential for the development of second-generation inhibitors that are more potent and selective than TH287.

Synthesis Methods

The synthesis of TH287 involves a series of chemical reactions starting with commercially available starting materials. The key steps in the synthesis include the formation of the thieno[3,2-d]pyrimidine core and the introduction of the difluoromethyl group. The synthesis of TH287 has been optimized to provide high yields and purity.

Scientific Research Applications

TH287 has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. TH287 has also been shown to enhance the efficacy of other anticancer agents, such as radiation therapy and immune checkpoint inhibitors.

properties

IUPAC Name

2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N4S/c10-9(11,3-12)4-13-8-7-6(1-2-16-7)14-5-15-8/h1-2,5H,3-4,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHMWQAJRZLNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2NCC(CN)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.